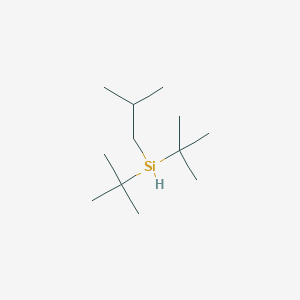
Ditert-butyl(2-methylpropyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-t-Butylisobutylsilane is an organosilicon compound with the molecular formula C12H28Si. It is a member of the alkyl silane family and is characterized by the presence of two tert-butyl groups and one isobutyl group attached to a silicon atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Di-t-Butylisobutylsilane can be synthesized through several methods. One common method involves the reaction of dichlorosilane (H2SiCl2) with tert-butyllithium (t-BuLi) to produce di-tert-butylsilane ((t-Bu)2SiH2). This intermediate can then be further reacted with isobutyl chloride (i-BuCl) in the presence of a catalyst to yield Di-t-Butylisobutylsilane .
Industrial Production Methods
In an industrial setting, the production of Di-t-Butylisobutylsilane typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Di-t-Butylisobutylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The tert-butyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different alkyl or aryl groups.
Substitution: Compounds with different functional groups replacing the tert-butyl or isobutyl groups.
科学研究应用
Di-t-Butylisobutylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism by which Di-t-Butylisobutylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The tert-butyl and isobutyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
相似化合物的比较
Similar Compounds
Di-tert-butylsilane: Similar structure but lacks the isobutyl group.
Tri-tert-butylsilane: Contains three tert-butyl groups instead of two.
Di-tert-butylsilyl bis(trifluoromethanesulfonate): A derivative used in organic synthesis.
Uniqueness
Di-t-Butylisobutylsilane is unique due to the presence of both tert-butyl and isobutyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile reagent in various chemical reactions and applications .
属性
分子式 |
C12H28Si |
|---|---|
分子量 |
200.44 g/mol |
IUPAC 名称 |
ditert-butyl(2-methylpropyl)silane |
InChI |
InChI=1S/C12H28Si/c1-10(2)9-13(11(3,4)5)12(6,7)8/h10,13H,9H2,1-8H3 |
InChI 键 |
NGZJGPBQNUEIRG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C[SiH](C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


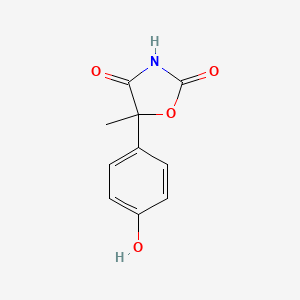
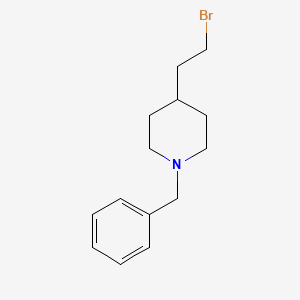
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
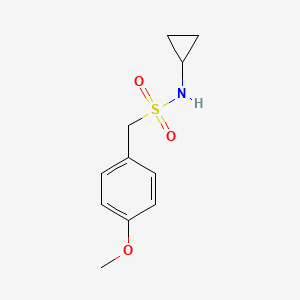
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
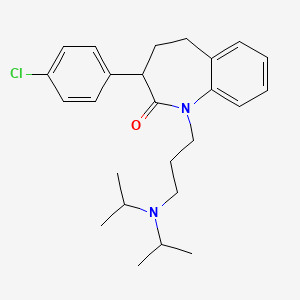
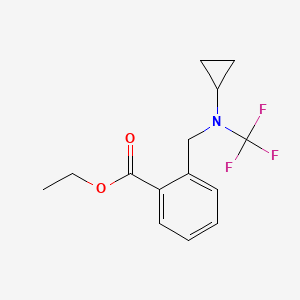
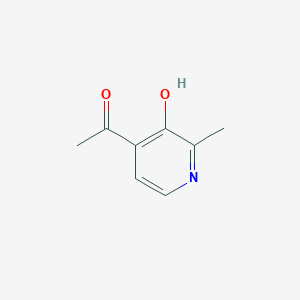
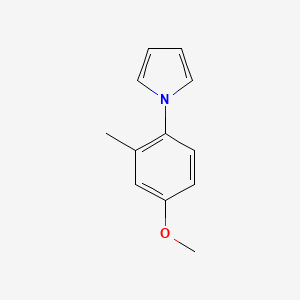
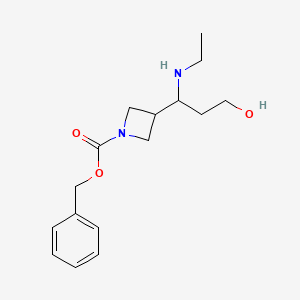
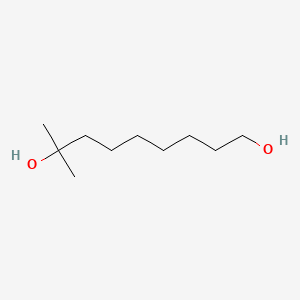
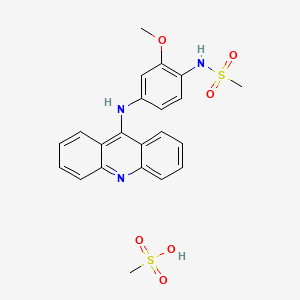
![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)
